2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene

Catalog No.
S1789214
CAS No.
1019842-99-9
M.F
C36H26O2P2S
M. Wt
584.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene

CAS Number

1019842-99-9

Product Name

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene

IUPAC Name

2,8-bis(diphenylphosphoryl)dibenzothiophene

Molecular Formula

C36H26O2P2S

Molecular Weight

584.61

InChI

InChI=1S/C36H26O2P2S/c37-39(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)41-35)40(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H

InChI Key

ZCJJIQHVZCFSGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)SC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7

Synonyms

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene
  • Organic Optoelectronics: The presence of conjugated thiophene and phenyl groups suggests potential applications in organic light-emitting diodes (OLEDs) or organic solar cells (OSCs) due to their ability to conduct electricity and absorb light [].
  • Material Science: The diphenylphosphoryl groups might contribute to flame retardant properties or other desirable material characteristics, warranting investigation for applications in polymers or other materials [].

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene is a complex organic compound characterized by its unique structure, which consists of a dibenzo[b,d]thiophene core with two diphenylphosphoryl groups attached at the 2 and 8 positions. Its empirical formula is C36H26O2P2S, and it has a molecular weight of 584.60 g/mol . This compound exhibits significant interest in various fields due to its potential applications in organic electronics and materials science.

BDT's mechanism of action in OFETs relies on its ability to transport charge carriers (electrons) efficiently through its π-conjugated system. The electron-withdrawing diphenylphosphoryl groups help to modulate the charge distribution within the molecule, optimizing its performance in transistor devices [].

The chemical behavior of 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene can be explored through several types of reactions:

  • Nucleophilic Substitution: The phosphorus atoms in the diphenylphosphoryl groups can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Oxidation-Reduction: The compound can participate in redox reactions, particularly involving the phosphorus moieties.
  • Coordination Chemistry: The diphenylphosphoryl groups can act as ligands, coordinating with metal ions to form complexes.

These reactions are crucial for modifying the compound for specific applications in catalysis and material synthesis.

The synthesis of 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene typically involves several steps:

  • Formation of Dibenzo[b,d]thiophene: This can be achieved through cyclization reactions involving appropriate precursors.
  • Phosphorylation: The introduction of diphenylphosphoryl groups at the 2 and 8 positions is usually done via electrophilic substitution or coupling reactions with phosphorous-containing reagents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels for subsequent applications.

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene has several notable applications:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Material Science: The compound's structural characteristics allow it to be used in the development of advanced materials with tailored properties.
  • Catalysis: Due to its ability to coordinate with metal ions, it may serve as a ligand in catalytic processes.

Interaction studies involving 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene focus on its behavior in various environments:

  • Metal Coordination: Investigations into how this compound interacts with transition metals can provide insights into its potential as a catalyst.
  • Biological Interactions: Studies examining its effects on cellular systems could reveal its utility in pharmaceutical applications.

Several compounds share structural or functional similarities with 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Dibenzo[b,d]thiopheneCore structure similar to dibenzo[b,d]thiopheneLacks phosphoryl groups; primarily studied for photophysical properties.
DiphenylphosphineContains phosphorus but lacks thiophene structureUsed primarily as a ligand in coordination chemistry.
TriphenylphosphinePhosphorus compound without thiophene coreWidely used in organic synthesis but lacks unique electronic properties.

The uniqueness of 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene lies in its dual functionality as both an electronic material and a potential biologically active compound due to the presence of both thiophene and phosphoryl groups.

XLogP3

8.5

Dates

Modify: 2023-08-15

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